
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is an organic compound with the molecular formula C18H15F3O3. It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate typically involves the reaction of ethyl benzoate with 1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to enhance efficiency and yield. For example, a continuous reactor can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, followed by continuous extraction to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate esters.
Applications De Recherche Scientifique
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone and ester groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(2,2,2-trifluoroacetyl)benzoate
- Ethyl 2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1-yl)benzoate
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Uniqueness
Ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Numéro CAS |
921932-55-0 |
|---|---|
Formule moléculaire |
C19H17F3O3 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
ethyl 4-(1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl)benzoate |
InChI |
InChI=1S/C19H17F3O3/c1-2-25-18(24)15-10-8-13(9-11-15)16(19(20,21)22)12-17(23)14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3 |
Clé InChI |
SNIMOTCSHUCACH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)
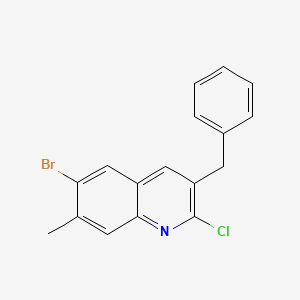
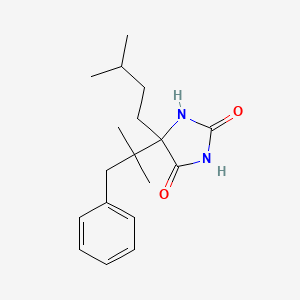

![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)

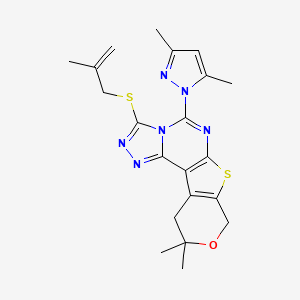


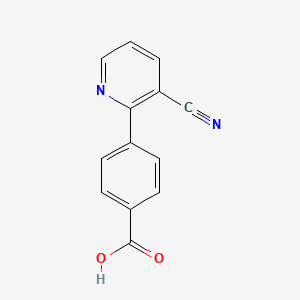
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
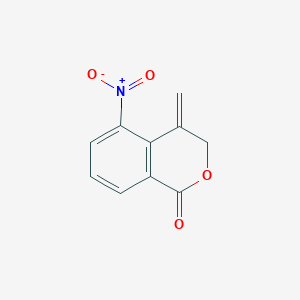
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
